Lateropyrone
Overview
Description
Lateropyrone is an unusual heterocyclic metabolite isolated from Fusarium avenaceum with antibacterial and antifungal activity . It is a tan solid and has a molecular formula of C15H10O8 .
Molecular Structure Analysis
Lateropyrone has a molecular weight of 318.2 . Its molecular structure is characterized by the presence of heterocyclic rings .Physical And Chemical Properties Analysis
Lateropyrone is a tan solid . It has a molecular weight of 318.2 and a molecular formula of C15H10O8 . It is soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility .Scientific Research Applications
Antibiotic Properties
Lateropyrone has been identified as an antibiotic substance derived from the fungus Fusarium lateritium Nees. It exhibits inhibitory activity against the growth of gram-positive bacteria and yeast. The structural elucidation of lateropyrone revealed a unique tricyclic ring system, contributing to its bioactivity (Bushnell, Li, & Poulton, 1984).
Production in Co-Culture
Research has shown that co-culturing the endophytic fungus Fusarium tricinctum with Streptomyces lividans leads to the production of lateropyrone and its derivatives. This suggests that microbial interactions can significantly influence the biosynthesis of such compounds, offering a method to potentially enhance their production (Moussa et al., 2019).
Antimicrobial Activity
Lateropyrone has demonstrated effective antimicrobial properties. When co-cultured, it showed antibacterial activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. This indicates its potential use in treating bacterial infections (Ola et al., 2013).
Antimycobacterial Activity
An extract from Fusarium acuminatum, containing lateropyrone, exhibited significant activity against Mycobacterium tuberculosis. This suggests its potential application in treating tuberculosis and other mycobacterial infections (Clark et al., 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAILNRMPHAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239563 | |
Record name | Avenacein Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lateropyrone | |
CAS RN |
93752-78-4 | |
Record name | Avenacein Y | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avenacein Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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